molecular formula C12H22O3 B14008573 Tert-butyl 2-acetylhexanoate CAS No. 86509-53-7

Tert-butyl 2-acetylhexanoate

Cat. No.: B14008573
CAS No.: 86509-53-7
M. Wt: 214.30 g/mol
InChI Key: CTHZXNBDDGYQFF-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetylhexanoate: is an organic compound with the molecular formula C12H22O3. It is an ester derived from the reaction of tert-butyl alcohol and 2-acetylhexanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Tert-butyl 2-acetylhexanoate can be synthesized through the esterification of 2-acetylhexanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

    Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-acetylhexanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Chemistry:

  • Tert-butyl 2-acetylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions.

Medicine:

  • It serves as a precursor in the synthesis of various medicinal compounds, including those with potential therapeutic applications.

Industry:

  • This compound is employed in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tert-butyl acetate: An ester with similar structural features but different functional groups.

    2-acetylhexanoic acid: The acid precursor used in the synthesis of tert-butyl 2-acetylhexanoate.

    Tert-butyl alcohol: The alcohol precursor used in the synthesis of this compound.

Uniqueness:

  • This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of tert-butyl and acetylhexanoate groups makes it particularly useful in certain synthetic and industrial applications.

Properties

CAS No.

86509-53-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-acetylhexanoate

InChI

InChI=1S/C12H22O3/c1-6-7-8-10(9(2)13)11(14)15-12(3,4)5/h10H,6-8H2,1-5H3

InChI Key

CTHZXNBDDGYQFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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